- A process for purification of glimepiride, India, , ,

Cas no 93479-97-1 (Glimepiride)

Glimepiride ist ein oral wirksames Antidiabetikum aus der Klasse der Sulfonylharnstoffe der dritten Generation. Es wird primär zur Behandlung des Typ-2-Diabetes mellitus eingesetzt und wirkt durch Stimulation der Insulinfreisetzung aus den β-Zellen der Bauchspeicheldrüse. Im Vergleich zu älteren Sulfonylharnstoffen zeichnet sich Glimepiride durch eine längere Wirkdauer und eine selektivere Bindung an die Sulfonylharnstoff-Rezeptoren aus, was zu einer verbesserten metabolischen Kontrolle bei geringerem Hypoglykämierisiko führt. Zudem zeigt es eine geringere Interaktion mit kardiovaskulären ATP-abhängigen Kaliumkanälen. Die Substanz weist eine hohe Bioverfügbarkeit auf und wird hauptsächlich hepatisch metabolisiert, wobei die Metaboliten renal ausgeschieden werden. Seine pharmakokinetischen Eigenschaften ermöglichen eine einmal tägliche Dosierung, was die Therapietreue fördert.

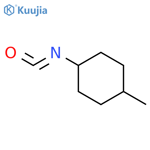

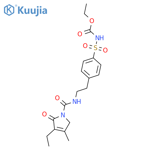

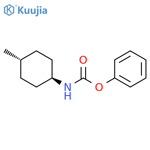

Glimepiride structure

Produktname:Glimepiride

CAS-Nr.:93479-97-1

MF:C24H34N4O5S

MW:490.615564823151

MDL:MFCD00878417

CID:61633

PubChem ID:160870906

Glimepiride Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Glimepiride

- glimepirid

- hoe490

- 1-[[p-[2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]phenyl]sulfonyl]-3-(trans-4-methylcyclohexyl)urea

- amary

- AMARYL

- Glimperide

- CLIMEPIRIDE

- GliMepiride COS

- Glimpiride

- Grimepride

- trans-3-Ethyl-2,5-dihydro-4-methyl-N-[N-[4-[[[[(4-methylcyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide

- HOE-490

- Glimepiride impurity

- Amarel

- Glimepiridum

- Glimepirida

- Endial

- Glimepride

- cis-Glimepiride

- Glimepiridum [Latin]

- HOE 490

- Glimepirida [Spanish]

- Glista OD

- 4-ethyl-3-methyl-N-[2-[4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-5-oxo-2H-pyrrole-1-carboxamide

- 1-((p-(2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl)phenyl)sulfonyl)-3-(trans-4-methylcyclohexyl)urea

- 24T6XIR2MZ

- 1H-Pyrrole-1-carboxamide, 3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methylcyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-oxo-, trans- (ZCI)

- 3-Ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(trans-4-methylcyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide (ACI)

- Diameprid

- Dibiglim

- Glimax

- Glirid

- GlucoNovax

- Limeral

- trans-3-Ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methylcyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl] 2-oxo-1H-pyrrole-1-carboxamide

- ZINC 537791

- BRD-K34776109-001-03-4

- BRD-K42693031-001-01-8

- STL451059

- MLS006011260

- gimepiride

- Prestwick1_000651

- CHEMBL1481

- GLIMEPIRIDE [MART.]

- BDBM50237590

- Glimepiride, United States Pharmacopeia (USP) Reference Standard

- DUETACT COMPONENT GLIMEPIRIDE

- boxamide

- CCG-101156

- Glimepiride 100 microg/mL in Acetonitrile

- 684286-46-2

- NSC813217

- HY-B0104

- UNII-6KY687524K

- GLIMEPIRIDE [MI]

- HMS1570C03

- 3-ethyl-4-methyl-N-(4-(N-(((1r,4r)-4-methylcyclohexyl)carbamoyl)sulfamoyl)phenethyl)-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamide

- Pharmakon1600-01504915

- Glimepiride, European Pharmacopoeia (EP) Reference Standard

- Sugral

- AC-476

- 1-{[4-(2-{[(3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]amino}ethyl)phenyl]sulfonyl}-3-(trans-4-methylcyclohexyl)urea

- CHEMBL149223

- AB00513874-08

- 1H-PYRROLE-1-CARBOXAMIDE, 3-ETHYL-2,5-DIHYDRO-4-METHYL-N-(2-(4-(((((CIS-4-METHYLCYCLOHEXYL)AMINO)CARBONYL)AMINO)SULFONYL)PHENYL)ETHYL)-2-OXO-

- 3-ETHYL-4-METHYL-N-(4-(N-((1R,4R)-4-METHYLCYCLOHEXYLCARBAMOYL)SULFAMOYL)PHENETHYL)-2-OXO-2,5-DIHYDRO-1H-PYRROLE-1-CARBOXAMIDE

- 1H-Pyrrole-1-carboxamide, 2,5-dihydro-3-ethyl-4-methyl-N-(2-(4-(((((4-methylcyclohexyl)amino)carbonyl)amino)sulfonyl)phenyl)ethyl)-2-oxo-, trans-

- Prestwick0_000651

- HMS3677K06

- SCHEMBL8738802

- Glimepiride Impurity A

- CS-1844

- SR-05000001508-3

- NSC 759809

- s1344

- DTXCID3020675

- Glemax

- GLIMEPIRIDE [WHO-DD]

- GLIMEPIRIDE [USP-RS]

- MFCD00878417

- BSPBio_000681

- 3-Ethyl-4-Methyl-N-[2-(4-{[(Cis-4-Methylcyclohexyl)carbamoyl]sulfamoyl}phenyl)ethyl]-2-Oxo-2,5-Dihydro-1h-Pyrrole-1-Carboxamide

- NC00406

- NCGC00016960-01

- AB00513874-09

- BRD-K34776109-001-15-8

- Ristomycin Monosulfate (90%)

- GLIMEPIRIDE [USAN]

- SPBio_002602

- 1-((4-(2-(((3-ETHYL-4-METHYL-2-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL)CARBONYL)AMINO)ETHYL)PHENYL)SULFONYL)-3-(CIS-4-METHYLCYCLOHEXYL)UREA

- DTXSID5040675

- BRD-K34776109-001-14-1

- Tox21_110713

- SCHEMBL14371714

- BG164507

- SCHEMBL26496475

- Amaryl (TN)

- N'-{[4-(2-{[(3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]amino}ethyl)phenyl]sulfonyl}-N-(4-methylcyclohexyl)carbamimidic acid

- SMR000466368

- 93479-97-1

- BCP05331

- HMS2235L07

- Glimepiride, >=98% (HPLC), solid

- 3-ethyl-4-methyl-N-{2-[4-({[(4-methylcyclohexyl)carbamoyl]amino}sulfonyl)phenyl]ethyl}-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamide

- HMS3654F17

- N-[4-[2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)-ethyl]-benzenesulfonyl]-N'-4-methylcyclohexylurea

- trans-1-(4-(2-(3-ethyl-4-Me-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamido)ethyl)phenylsulfonyl)-3-(4-methylcyclohexyl)urea

- BRD-K34776109-001-16-6

- Glimepiride [USAN:USP:INN:BAN]

- MLS000759495

- NCGC00016960-05

- 3-ethyl-4-methyl-N-[2-(4-{[(4-methylcyclohexyl)carbamoyl]sulfamoyl}phenyl)ethyl]-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamide

- EN300-19873446

- AB00513874_11

- Solosa

- GLIMEPIRIDE [EP MONOGRAPH]

- NS00004860

- CCRIS 7083

- 3-ethyl-4-methyl-N-[2-(4-{[(trans-4-methylcyclohexyl)carbamoyl]sulfamoyl}phenyl)ethyl]-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamide

- C07669

- SR-05000001508-2

- 3-ethyl-4-methyl-N-(4-(N-(((1s,4s)-4-methylcyclohexyl)carbamoyl)sulfamoyl)phenethyl)-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamide? (Glimepiride Impurity pound(c)

- Prestwick2_000651

- Oprea1_382896

- STL453194

- Q425027

- NCGC00016960-07

- NCGC00161404-02

- 1H-Pyrrole-1-carboxamide, 3-ethyl-2,5-dihydro-4-methyl-N-(2-(4-(((((4-methylcyclohexyl)amino)carbonyl)amino)sulfonyl)phenyl)ethyl)-2-oxo-, trans-

- 3-Ethyl-4-methyl-N-(4-(N-((rel-(1r,4r)-4-methylcyclohexyl)carbamoyl)sulfamoyl)phenethyl)-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamide

- 3-Ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methylcyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide

- Ristocetin Sulfate; Ristomycin Sulfate

- 1-[[4-[2-[[(3-Ethyl-4-methyl-2-oxo-2,3-dihydro-1H-pyrrol-1-yl)carbonyl]amino]ethyl]phenyl]sulphonyl]-3-(cis-4-methylcyclohexyl)urea (cis-Glimepiride)

- CHEBI:92609

- HMS3372O07

- Glimepiride, British Pharmacopoeia (BP) Reference Standard

- trans-3-Ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methyl cyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide

- Roname

- HMS3269A09

- Glimepiride; 3-Ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(trans-4-methylcyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl] 2-oxo-1H-pyrrole-1-carboxamide; Amaryl; Glimperide; HOE 490; trans-3-Ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methylcyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl] 2-oxo-1H-pyrrole-1-carboxamide

- NCGC00371061-02

- CPD000466368

- Tox21_110713_1

- Glymepirid

- NCGC00371061-06

- SCHEMBL16086

- D00593

- 1H-Pyrrole-1-carboxamide, 3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(trans- 4-methylcyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-oxo-

- 3-ethyl-4-methyl-N-[2-(4-{[(cis-4-methylcyclohexyl)carbamoyl]sulfamoyl}phenyl)ethyl]-2-oxo-2,5-dihydro-1H-pyrrole-1-car

- GTPL6820

- GLIMEPIRIDE [ORANGE BOOK]

- SR-05000001508-1

- AB00513874

- Q27253874

- HMS2097C03

- Glimepiride for system suitability, European Pharmacopoeia (EP) Reference Standard

- NSC759809

- AB00513874_10

- 6KY687524K

- SCHEMBL14965363

- SR-05000001508

- MLS001076674

- 3-ethyl-4-methyl-N-(4-(N-((1r,4r)-4-methylcyclohexylcarbamoyl)

- HMS3714C03

- BCP9000728

- NCGC00016960-04

- BPBio1_000751

- Trans-3-Ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methylcyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide

- Z1501475009

- GLIMEPIRIDE [VANDF]

- Glimepiride for system suitability

- 3-ethyl-4-methyl-N-[2-(4-{[(cis-4-methylcyclohexyl)carbamoyl]sulfamoyl}phenyl)ethyl]-2-oxo-2,5-dihydro-1H-pyrrole-1-car boxamide

- UNII-24T6XIR2MZ

- Glimepiride,(S)

- GLIMEPIRIDE IMPURITY A [EP IMPURITY]

- CHEBI:5383

- SL-NH2 Trifluoroacetic Acid Salt (1:2)

- GLIMEPIRIDE [INN]

- GLIMEPIRIDE [USP IMPURITY]

- MLS001401419

- 261361-60-8

- AB00513874-06

- 3-ethyl-4-methyl-2-oxo-N-(2-{4-[({[(1r,4r)-4-methylcyclohexyl]carbamoyl}amino)sulfonyl]phenyl}ethyl)-2,5-dihydro-1H-pyrrole-1-carboxamide

- G0395

- Glimepiride- Bio-X

- HMS2052L03

- AKOS015894919

- AKOS015969663

- Amaryl, Glista OD

- Q-201158

- NSC-759809

- NCGC00181757-01

- Niddaryl

- Prestwick3_000651

- SCHEMBL16084

- 3-ethyl-4-methyl-n-(4-(n-((1r,4r)-4-methylcyclohexylcarbamoyl)sulfamoyl)phenethyl)-2-oxo-2,5-dihydro

- MLS003915622

- NCGC00161404-01

- GLIMEPIRIDE [EMA EPAR]

- Glimepiride, cis-

- HMS3394L03

- GLIMEPIRIDE [USP MONOGRAPH]

- sulfamoyl)phenethyl)-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamide

- Glimer

- SW196369-4

- AB07644

- Glorion

- GLIMEPIRIDE CIS-ISOMER

- GLIMEPIRIDE [JAN]

- Glimepiride (JP18/USP/INN)

- NCGC00016960-02

- BRN 5365754

- HMS2090K18

- CAS-93479-97-1

- HMS3413K06

- KS-5238

- SMR001550123

- NCGC00016960-03

- DB00222

- DTXSID20861130

- CS-0165191

- NSC-813217

-

- MDL: MFCD00878417

- Inchi: 1S/C24H34N4O5S/c1-4-21-17(3)15-28(22(21)29)24(31)25-14-13-18-7-11-20(12-8-18)34(32,33)27-23(30)26-19-9-5-16(2)6-10-19/h7-8,11-12,16,19H,4-6,9-10,13-15H2,1-3H3,(H,25,31)(H2,26,27,30)/t16-,19-

- InChI-Schlüssel: WIGIZIANZCJQQY-RUCARUNLSA-N

- Lächelt: C(N1CC(C)=C(CC)C1=O)(=O)NCCC1C=CC(S(=O)(=O)NC(=O)N[C@@H]2CC[C@@H](C)CC2)=CC=1

- BRN: 5365754

Berechnete Eigenschaften

- Genaue Masse: 490.224991g/mol

- Oberflächenladung: 0

- XLogP3: 3.9

- Anzahl der Spender von Wasserstoffbindungen: 3

- Anzahl der Akzeptoren für Wasserstoffbindungen: 5

- Anzahl drehbarer Bindungen: 7

- Monoisotopenmasse: 490.224991g/mol

- Monoisotopenmasse: 490.224991g/mol

- Topologische Polaroberfläche: 133Ų

- Schwere Atomanzahl: 34

- Komplexität: 895

- Isotopenatomanzahl: 0

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Anzahl kovalent gebundener Einheiten: 1

- Oberflächenladung: 0

- Tautomerzahl: 6

Experimentelle Eigenschaften

- Farbe/Form: Powder

- Dichte: 1.29

- Schmelzpunkt: 202.0 to 206.0 deg-C

- Siedepunkt: No data available

- Flammpunkt: No data available

- Brechungsindex: 1.599

- Löslichkeit: DMSO: >10 mg/mL

- PSA: 133.06000

- LogP: 5.26540

- Merck: 4440

- Löslichkeit: Nicht bestimmt

Glimepiride Sicherheitsinformationen

-

Symbol:

- Prompt:Warnung

- Signalwort:Warning

- Gefahrenhinweis: H361

- Warnhinweis: P280

- Transportnummer gefährlicher Stoffe:NONH for all modes of transport

- WGK Deutschland:3

- Code der Gefahrenkategorie: R21: schädlich bei Hautkontakt. R46: kann genetische Schäden verursachen. R62: Risiko einer Schwächung der Fortpflanzungsfähigkeit. R63: kann ungeborene Säuglinge schädigen. R36/38: Reizend für Augen und Haut.

- Sicherheitshinweise: S25-S26-S36/37-S53

- RTECS:UX9363950

-

Identifizierung gefährlicher Stoffe:

- Lagerzustand:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

- Risikophrasen:R21

Glimepiride Zolldaten

- HS-CODE:2935009090

- Zolldaten:

China Zollkodex:

2935009090Übersicht:

2935009090 Andere Sulfonate(Acyl)amin. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:6.5% Allgemeintarif:35.0%

Deklarationselemente:

Produktname, Inhalt der Komponentenverwenden, um

Zusammenfassung:

2935009090 andere Sulfonamide MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:keineMFN-Tarif:6.5% General tariff:35.0%

Glimepiride Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A552202-1g |

3-Ethyl-4-methyl-N-(4-(N-((rel-(1r,4r)-4-methylcyclohexyl)carbamoyl)sulfamoyl)phenethyl)-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamide |

93479-97-1 | 97% | 1g |

$51.0 | 2025-02-21 | |

| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S17126-1g |

Glimepiride |

93479-97-1 | BR,98% | 1g |

¥150.00 | 2021-09-02 | |

| abcr | AB283014-1 g |

trans-1-(4-(2-(3-Ethyl-4-me-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamido)ethyl)phenylsulfonyl)-3-(4-methylcyclohexyl)urea, 97%; . |

93479-97-1 | 97% | 1 g |

€92.70 | 2023-07-20 | |

| TRC | G410150-10mg |

Glimepiride |

93479-97-1 | 10mg |

$ 74.00 | 2023-09-07 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci4450-50mg |

Glimepiride |

93479-97-1 | 98% | 50mg |

¥643.00 | 2023-09-10 | |

| Ambeed | A552202-25g |

3-Ethyl-4-methyl-N-(4-(N-((rel-(1r,4r)-4-methylcyclohexyl)carbamoyl)sulfamoyl)phenethyl)-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamide |

93479-97-1 | 97% | 25g |

$374.0 | 2025-02-21 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G21811-100mg |

Glimepiride |

93479-97-1 | ,HPLC≥97% | 100mg |

¥618.0 | 2023-09-07 | |

| LKT Labs | G4535-5 g |

Glimepiride |

93479-97-1 | ≥98% | 5g |

$519.60 | 2023-07-11 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0000516 |

Glimepiride |

93479-97-1 | European Pharmacopoeia (EP) Reference Standard | ¥2654.27 | 2022-02-23 | ||

| S e l l e c k ZHONG GUO | S1344-50mg |

Glimepiride |

93479-97-1 | 99.24% | 50mg |

¥647.01 | 2023-09-16 |

Glimepiride Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ; 1 - 2 h, rt → 65 °C

1.2 Solvents: Toluene ; 10 - 12 h, 60 - 65 °C; cooled

1.3 Reagents: Ammonia Solvents: Methanol ; pH 10 - 12

1.4 Reagents: Acetic acid ; pH 5.5 - 6.0, 25 - 30 °C

1.2 Solvents: Toluene ; 10 - 12 h, 60 - 65 °C; cooled

1.3 Reagents: Ammonia Solvents: Methanol ; pH 10 - 12

1.4 Reagents: Acetic acid ; pH 5.5 - 6.0, 25 - 30 °C

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Reagents: Sodium methoxide Solvents: Dimethyl sulfoxide

1.2 Reagents: Water

1.2 Reagents: Water

Referenz

- Improved process for the preparation of benzenesulfonylureas used as second-generation oral hypoglycemic agents, World Intellectual Property Organization, , ,

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: Triethylamine , Ethyl chloroformate Solvents: Dichloromethane ; 2 h, 20 - 25 °C

1.2 Reagents: Acetic acid Solvents: Water ; pH 4 - 4.2; 30 min

1.3 Reagents: 4-(Dimethylamino)pyridine Solvents: Toluene ; rt → reflux; 3 h, reflux; reflux → 30 °C; 3 h, 25 - 30 °C

1.2 Reagents: Acetic acid Solvents: Water ; pH 4 - 4.2; 30 min

1.3 Reagents: 4-(Dimethylamino)pyridine Solvents: Toluene ; rt → reflux; 3 h, reflux; reflux → 30 °C; 3 h, 25 - 30 °C

Referenz

- An improved process for the preparation of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamide, a key intermediate in the synthesis of glimepiride, India, , ,

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; rt → 60 °C

1.2 6 h, 50 - 60 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, 20 - 25 °C

1.2 6 h, 50 - 60 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, 20 - 25 °C

Referenz

- Synthetic preparation of glimepiride bulk drug, China, , ,

Synthetic Routes 5

Reaktionsbedingungen

1.1 Solvents: Toluene

Referenz

- Studies on synthetic process of glimepiride, new hypoglycemic agent, Zhongguo Yaowu Huaxue Zazhi, 2000, 10(2), 134-137

Synthetic Routes 6

Reaktionsbedingungen

1.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ; 3 h, rt → 25 °C

1.2 Solvents: Dimethylformamide ; overnight, heated

1.2 Solvents: Dimethylformamide ; overnight, heated

Referenz

- Preparation method of glimepiride, China, , ,

Synthetic Routes 7

Reaktionsbedingungen

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 7 h, rt

Referenz

- Preparation method of glimepiride for anti-diabetes drug, China, , ,

Synthetic Routes 8

Reaktionsbedingungen

1.1 Solvents: Toluene ; rt

1.2 rt → reflux; 4 h, reflux; reflux → 15 °C

1.2 rt → reflux; 4 h, reflux; reflux → 15 °C

Referenz

- Process for preparing glimepiride and corresponding intermediate, Czech Republic, , ,

Synthetic Routes 9

Reaktionsbedingungen

1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Toluene ; rt → reflux

Referenz

- Method for the manufacture of compounds related to the class of substituted sulfonyl urea antidiabetics, European Patent Organization, , ,

Synthetic Routes 10

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide , Zinc chloride Solvents: Dimethylformamide , Water ; pH 6.5 - 8, rt; 3 h, 80 °C

Referenz

- Synthesis, physico-chemical and antidiabetic studies of zinc complex of glimepiride, an oral hypoglycemic agent, Oriental Journal of Chemistry, 2013, 29(4), 1351-1358

Synthetic Routes 11

Reaktionsbedingungen

1.1 Solvents: tert-Butyl methyl ether

1.2 Solvents: Toluene , Cyclohexanone , tert-Butyl methyl ether ; 10 h, 30 °C

1.2 Solvents: Toluene , Cyclohexanone , tert-Butyl methyl ether ; 10 h, 30 °C

Referenz

- Method for preparing hypoglycemic drug glimepiride, China, , ,

Synthetic Routes 12

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Acetone , Methyl ethyl ketone ; 30 min, rt → reflux

1.2 5 - 6 h, reflux

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6

1.2 5 - 6 h, reflux

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6

Referenz

- Preparation of glimepiride, China, , ,

Synthetic Routes 13

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Acetone ; 6 h, reflux

1.2 6 h, reflux; reflux → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2

1.2 6 h, reflux; reflux → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2

Referenz

- studies on the preparation of glimepiride, Shandong Huagong, 2009, 38(6), 14-15

Synthetic Routes 14

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Acetone ; 6 h, reflux

1.2 8 h, reflux; reflux → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2

1.2 8 h, reflux; reflux → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2

Referenz

- Synthesis of 3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(trans-4-methylcyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide (glimepiride), Jingxi Huagong Zhongjianti, 2006, 36(3), 16-18

Synthetic Routes 15

Reaktionsbedingungen

1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ; 5 h, reflux

Referenz

- An Efficient and Practical Process for the Synthesis of Glimepiride, Synlett, 2017, 28(18), 2495-2498

Synthetic Routes 16

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Acetone ; 1 h, 55 - 60 °C

1.2 Solvents: Toluene ; 12 h, reflux

1.3 Reagents: Acetic acid Solvents: Water ; pH 5.5 - 6, 20 - 25 °C

1.2 Solvents: Toluene ; 12 h, reflux

1.3 Reagents: Acetic acid Solvents: Water ; pH 5.5 - 6, 20 - 25 °C

Referenz

- A novel process for preparation of substantially pure glimepiride, World Intellectual Property Organization, , ,

Glimepiride Raw materials

- Carbamic acid, (trans-4-methylcyclohexyl)-, 4-nitrophenyl ester

- N,N'-Carbonyldiimidazole

- trans-4-Methylcyclohexanamine

- Phenyl N-(trans-4-methylcyclohexyl)carbamate

- trans-4-Methycyclohexyl Isocyanate

- Glimepiride

- 4-2-(3-Ethyl-2,5-dihydro-4-methyl-2-oxo-1H-pyrrol-1-yl)carbonylaminoethylphenylsulfonylcarbamic Acid Ethyl Ester

- 4-2-(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamidoethylbenzenesulfonamide

- 2,2-dimethylpropanoic acid

Glimepiride Preparation Products

Glimepiride Lieferanten

Tiancheng Chemical (Jiangsu) Co., Ltd

Gold Mitglied

(CAS:93479-97-1)Glimepiride

Bestellnummer:25877165

Bestandsstatus:in Stock

Menge:Company Customization

Reinheit:98%

Preisinformationen zuletzt aktualisiert:Friday, 18 April 2025 17:13

Preis ($):discuss personally

Glimepiride Verwandte Literatur

-

Farhan Ahmed Siddiqui,Nawab Sher,Arif Zubair,Hina Shamshad,Nighat Shafi,Agha Zeeshan Mirza Anal. Methods 2013 5 5096

-

Hongbo Xie,Haixia Wen,Mingze Qin,Jie Xia,Denan Zhang,Lei Liu,Bo Liu,Qiuqi Liu,Qing Jin,Xiujie Chen RSC Adv. 2016 6 98080

-

Zhe Li,Emma Undeman,Ester Papa,Michael S. McLachlan Environ. Sci.: Processes Impacts 2018 20 561

-

Gowrav M. P.,Umme Hani,Hosakote G. Shivakumar,Riyaz Ali M. Osmani,Atul Srivastava RSC Adv. 2015 5 80005

-

Zhe Li,Emma Undeman,Ester Papa,Michael S. McLachlan Environ. Sci.: Processes Impacts 2018 20 561

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:93479-97-1)Glimepiride

Reinheit:99%

Menge:25g

Preis ($):337.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:93479-97-1)Glimepiride

Reinheit:99.9%

Menge:200kg

Preis ($):Untersuchung